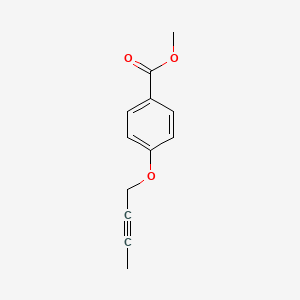acetonitrile](/img/structure/B8496274.png)
[Benzyl(2-hydroxyethyl)amino](4-fluorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(2-hydroxyethyl)aminoacetonitrile is a chemical compound with the molecular formula C16H17FN2O. This compound is known for its unique structure, which includes a benzyl group, a hydroxyethyl group, an amino group, and a fluorophenyl group attached to an acetonitrile moiety. It has a molecular weight of 284.33 g/mol and is used in various scientific research applications due to its reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-hydroxyethyl)aminoacetonitrile typically involves the reaction of benzylamine with 2-chloroethanol to form benzyl(2-hydroxyethyl)amine. This intermediate is then reacted with 4-fluorobenzyl cyanide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzyl(2-hydroxyethyl)aminoacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of benzyl(2-oxoethyl)amino(4-fluorophenyl)acetonitrile.
Reduction: Formation of benzyl(2-hydroxyethyl)amino(4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted fluorophenyl derivatives.
科学的研究の応用
Benzyl(2-hydroxyethyl)aminoacetonitrile is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl(2-hydroxyethyl)aminoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and amino groups play a crucial role in its binding affinity and specificity. The fluorophenyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- Benzyl(2-hydroxyethyl)amino(4-chlorophenyl)acetonitrile
- Benzyl(2-hydroxyethyl)amino(4-bromophenyl)acetonitrile
- Benzyl(2-hydroxyethyl)amino(4-methylphenyl)acetonitrile
Uniqueness
Benzyl(2-hydroxyethyl)aminoacetonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a bioactive molecule compared to its analogs with different substituents on the phenyl ring.
特性
分子式 |
C17H17FN2O |
|---|---|
分子量 |
284.33 g/mol |
IUPAC名 |
2-[benzyl(2-hydroxyethyl)amino]-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C17H17FN2O/c18-16-8-6-15(7-9-16)17(12-19)20(10-11-21)13-14-4-2-1-3-5-14/h1-9,17,21H,10-11,13H2 |
InChIキー |
QNYSAHICBQFYAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CCO)C(C#N)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]carbamate](/img/structure/B8496244.png)
![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8496254.png)







